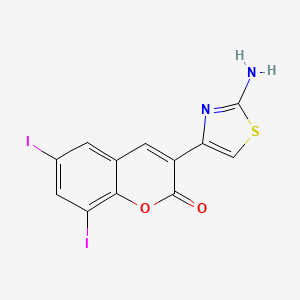

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, has a molecular weight of 201.25 .

Synthesis Analysis

While specific synthesis information for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” is not available, there are synthesis methods for related compounds. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Another method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .

Molecular Structure Analysis

The InChI code for “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) .

Physical And Chemical Properties Analysis

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, is also a solid substance with a molecular weight of 201.25 .

Applications De Recherche Scientifique

3AT8I2H has been studied for its potential applications in a variety of scientific fields. It has been investigated as a photosensitizer for use in photodynamic therapy, a form of cancer treatment that uses light-activated compounds to kill cancer cells. 3AT8I2H has also been studied as a potential antioxidant, a compound that can protect cells from damage caused by free radicals. Additionally, 3AT8I2H has been investigated as a potential anti-inflammatory agent, a compound that can reduce inflammation in the body.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .

Biochemical Pathways

Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3AT8I2H in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable, making it suitable for long-term storage. Additionally, 3AT8I2H is non-toxic, making it safe to handle and use in laboratory experiments. However, there are also some limitations to consider. 3AT8I2H is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, the effects of 3AT8I2H on living organisms have not been extensively studied, making it difficult to predict the effects of its use in laboratory experiments.

Orientations Futures

There are a variety of potential future directions for the research and development of 3AT8I2H. Further research could be done to investigate its effects on other organisms, including plants and bacteria. Additionally, further research could be done to investigate its potential applications in other areas, such as drug delivery, gene therapy, and immunotherapy. Finally, further research could be done to investigate its potential as an antioxidant and anti-inflammatory agent.

Méthodes De Synthèse

3AT8I2H is synthesized through a process known as palladium-catalyzed cross-coupling, which involves the reaction of aryl halides with organometallic compounds. This process has been used to synthesize a variety of organic compounds, including 3AT8I2H. The synthesis of 3AT8I2H begins with the reaction of 2-bromo-1,3-thiazol-4-yl-6-iodo-2H-chromen-2-one (3BT6I2H) with 2-iodopyridine in the presence of a palladium catalyst. This reaction yields 3AT8I2H and 2-bromopyridine as the major products.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Compounds with a similar thiazole structure have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .

Cellular Effects

Thiazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular proteins and enzymes.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRATEXLUWEHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)